molecular formula C12H7FN2O2S B1326704 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-16-2

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B1326704
CAS No.: 912770-16-2
M. Wt: 262.26 g/mol
InChI Key: SMOZVQMFVRHMCY-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H7FN2O2S and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their anticancer potential. These compounds, particularly 4a, exhibited strong cytotoxicity against leukemia cells through apoptosis induction, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). Additionally, new BRAF inhibitors with a 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold showed significant cytotoxic activity against colon cancer and melanoma cell lines, indicating their potential in cancer treatment (Abdel‐Maksoud et al., 2019).

Antimicrobial and Antituberculosis Activity

Compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide demonstrated promising antibacterial, antifungal, and antituberculosis activities. This highlights their potential as antimicrobial agents against various pathogens, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Anti-Inflammatory Agents

A study described the synthesis of imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxyl moiety as potential anti-inflammatory agents. These compounds exhibited promising in vivo anti-inflammatory activity, suggesting their potential for further development as therapeutic agents (2022).

Structural and Synthetic Insights

Research on the crystal structure of related compounds, such as 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][1,3]thiazin-4-one, provides valuable insights into their molecular conformations and potential interactions. Such structural knowledge is crucial for the design and synthesis of new compounds with improved biological activities (Gallagher et al., 2007).

Future Directions

The future directions for “6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” and its derivatives could involve further exploration of their antitumor and antifungal activities . More research is needed to fully understand their mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O2S/c13-8-4-2-1-3-7(8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOZVQMFVRHMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649280
Record name 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-16-2
Record name 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.